(3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone
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Overview
Description
(3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone is a synthetic organic compound characterized by the presence of both fluorinated pyrrolidine and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of Fluorine Atoms: Fluorination of the pyrrolidine ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Trifluoromethylphenyl Group: This step involves a coupling reaction between the fluorinated pyrrolidine and a trifluoromethyl-substituted benzene derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry
In chemistry, (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target site. Additionally, the compound’s structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoropyrrolidin-1-yl)(4-hydroxyphenyl)methanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(3,3-Difluoropyrrolidin-1-yl)(4-methoxy-2-(trifluoromethyl)phenyl)methanone: Contains a methoxy group instead of a hydroxyl group, which can affect its reactivity and interactions with biological targets.
(3,3-Difluoropyrrolidin-1-yl)(4-chloro-2-(trifluoromethyl)phenyl)methanone:
Uniqueness
The uniqueness of (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone lies in its combination of fluorinated pyrrolidine and trifluoromethylphenyl groups. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[4-hydroxy-2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5NO2/c13-11(14)3-4-18(6-11)10(20)8-2-1-7(19)5-9(8)12(15,16)17/h1-2,5,19H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCBEFZVXHUOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=C(C=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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